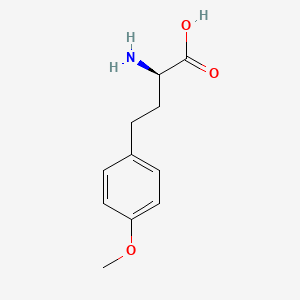

(R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-(4-methoxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-15-9-5-2-8(3-6-9)4-7-10(12)11(13)14/h2-3,5-6,10H,4,7,12H2,1H3,(H,13,14)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADFNIWVWZWOFA-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82310-97-2 | |

| Record name | (αR)-α-Amino-4-methoxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82310-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Enantioselective Approaches for R 2 Amino 4 4 Methoxy Phenyl Butyric Acid

Classical Chemical Synthesis Routes and Transformations

Strategies Employing Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful and widely used method for the formation of carbon-carbon bonds and the introduction of an acyl group to an aromatic ring. nih.gov This reaction has been effectively utilized in the synthesis of aryl-keto α-amino acids, which are valuable precursors for various non-proteinogenic amino acids. nih.gov The general strategy involves the reaction of an N-protected amino acid derivative, acting as an acyl donor, with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govacs.org

For the synthesis of precursors to (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid, a suitable N-protected glutamic acid derivative can be employed as the acylating agent. The reaction with anisole (B1667542) (methoxybenzene) under Friedel-Crafts conditions would yield an aryl ketone derivative. Subsequent stereocontrolled reduction of the ketone and manipulation of the protecting groups would lead to the desired target molecule. A key consideration in this approach is the prevention of racemization at the α-carbon of the amino acid during the acylation step. nih.gov The choice of N-protecting group and reaction conditions is crucial to maintain the stereochemical integrity of the chiral center. acs.orgeurekaselect.com

| Acyl Donor | Aromatic Substrate | Catalyst | Intermediate Product |

| N-protected glutamic acid derivative | Anisole | AlCl₃ | N-protected 2-amino-4-(4-methoxyphenyl)-4-oxobutanoic acid |

Applications of Grignard Reactions in Chiral Beta-Amino Acid Derivative Synthesis

Grignard reagents (R-Mg-X) are potent nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.org Their application in the synthesis of chiral amino acid derivatives often involves their addition to carbonyl compounds or epoxides. organic-chemistry.orgmasterorganicchemistry.com In the context of synthesizing β-amino acid derivatives, Grignard reagents can react with α,β-unsaturated esters or other suitable electrophiles.

While not a direct route to the α-amino acid this compound, Grignard reactions are instrumental in the synthesis of related structures and intermediates. For instance, a Grignard reagent derived from a protected amino acid could be envisioned, though the presence of acidic protons on the amino and carboxyl groups necessitates thorough protection strategies. echemi.com More commonly, a Grignard reagent such as 4-methoxyphenylmagnesium bromide could be added to a chiral electrophile containing the amino acid backbone. The challenge lies in achieving high diastereoselectivity in the addition step to establish the correct stereochemistry. The Schlenk equilibrium, which describes the composition of Grignard reagents in solution, can influence the reactivity and stereochemical outcome of these reactions. wikipedia.orgacs.org

Multi-Step Conversions from Readily Available Chiral Precursors, such as L-Aspartic Acid

L-aspartic acid is an abundant and inexpensive chiral starting material, making it an attractive precursor for the synthesis of other enantiomerically pure amino acids. mdpi.comresearchgate.net Its two carboxylic acid groups provide versatile handles for chemical modification. The synthesis of this compound from L-aspartic acid would involve a series of transformations to extend the carbon chain and introduce the 4-methoxyphenyl (B3050149) group.

One potential synthetic route could begin with the selective reduction of one of the carboxylic acid groups of a suitably protected L-aspartic acid derivative. The resulting alcohol could then be converted to a leaving group, such as a tosylate or a halide, to facilitate a nucleophilic substitution reaction. A cuprate (B13416276) reagent derived from 4-methoxyphenyl bromide could then be used to displace the leaving group, forming the desired carbon-carbon bond. Subsequent deprotection steps would yield the final product. Throughout this multi-step synthesis, careful selection of protecting groups and reaction conditions is paramount to avoid racemization and ensure the retention of the desired stereochemistry. nih.gov

| Starting Material | Key Transformation | Intermediate |

| L-Aspartic Acid | Selective reduction, activation, and coupling | Protected (R)-2-amino-4-(4-methoxyphenyl)butanoic acid derivative |

Synthesis of Related Aryl Butyric Acid Derivatives

The synthesis of various aryl butyric acid derivatives provides valuable insights and analogous methodologies that can be applied to the preparation of this compound. For instance, the synthesis of 4-(4-methoxyphenyl)butyric acid has been achieved through the reduction of 4-(4-methoxyphenyl)-4-oxobutyric acid, which can be prepared via Friedel-Crafts acylation of anisole with succinic anhydride. google.com This highlights the feasibility of creating the 4-(4-methoxyphenyl)butane backbone.

Furthermore, methods for the synthesis of chiral β-substituted γ-amino-butyric acid (GABA) derivatives have been developed, employing strategies like the enantioconvergent ring-opening of racemic aziridines. rsc.orgrsc.org While these methods target a different regioisomer, the principles of asymmetric catalysis and stereocontrol are highly relevant. The development of synthetic routes to various aryl propionic and aryl butyric acid derivatives often involves common intermediates and reaction types, providing a broad chemical toolbox for the synthesis of the target molecule. researchgate.net

Asymmetric and Enantioselective Synthesis Protocols

Palladium-Catalyzed Enantioselective C(sp³)-H Activation in Structurally Related Analogues

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov Enantioselective C(sp³)-H activation, in particular, offers a highly efficient and atom-economical approach to the synthesis of chiral molecules. nih.gov This strategy typically employs a chiral ligand to control the stereochemical outcome of the reaction.

In the context of synthesizing analogues of this compound, a palladium catalyst in conjunction with a chiral mono-N-protected amino acid (MPAA) ligand could be used to functionalize a C(sp³)-H bond at the β- or γ-position of a suitable aliphatic acid or amide precursor. nih.govacs.org For example, an enantioselective arylation of a C-H bond in a protected 2-aminobutanoic acid derivative with a 4-methoxyphenyl source could directly install the desired aryl group with high stereocontrol. The development of various chiral ligands, such as MPAA, MPAQ, and chiral hydroxamic acids, has significantly advanced the scope and efficiency of these reactions. nih.govacs.orgsnnu.edu.cn Although direct application to the target molecule may require specific substrate design and optimization, the principles established in the enantioselective C(sp³)-H arylation of other aliphatic acids and azaaryls demonstrate the potential of this cutting-edge methodology. nih.govacs.org

| Catalyst System | Substrate Type | Transformation |

| Palladium(II) with Chiral MPAA Ligand | Aliphatic Acid/Amide | Enantioselective C(sp³)-H Arylation |

Biocatalytic Transformations and Enzymatic Approaches for Chiral Amino Acid Production

The production of enantiomerically pure chiral amino acids is greatly advanced by biocatalytic methods, which offer high selectivity and operate under mild conditions. nih.gov Enzymatic approaches, particularly reductive amination of α-keto acids using amino acid dehydrogenases, are highly effective due to the enzymes' stability, broad substrate specificity, and excellent enantioselectivity. nih.gov

For the synthesis of related compounds like (S)-2-amino-4-phenylbutyric acid (S-APBA), an analogue of the target molecule, phenylalanine dehydrogenase (PheDH) from Rhodococcus sp. has been successfully employed. researchgate.net This process involves the reductive amination of the precursor, 2-oxo-4-phenylbutanoic acid. The enzyme is often immobilized on a carrier like Eupergit CM to enhance its stability and reusability, achieving high yields (>80%) and exceptional enantiomeric excess (>99%). researchgate.net A similar strategy is applicable for producing this compound by selecting an appropriate (R)-selective amino acid dehydrogenase or transaminase and using 2-oxo-4-(4-methoxyphenyl)butanoic acid as the substrate.

The efficiency of these biocatalytic systems relies on the regeneration of the required cofactor, typically NADH or NADPH. nih.gov Formate (B1220265) dehydrogenase (FDH) is commonly coupled with the primary reaction to regenerate NADH from NAD+, using formate as a low-cost substrate which converts to the benign byproduct, carbon dioxide. nih.govresearchgate.net

Table 1: Key Enzymes in Biocatalytic Chiral Amino Acid Synthesis

| Enzyme Type | Function | Precursor Example | Product Example | Cofactor System |

|---|---|---|---|---|

| Amino Acid Dehydrogenase (e.g., PheDH) | Reductive amination of α-keto acid | 2-oxo-4-phenylbutanoic acid | (S)-2-amino-4-phenylbutyric acid | NADH/FDH |

| Transaminase (ATA) | Amine group transfer from a donor | 2-oxo-4-(4-methoxyphenyl)butanoic acid | This compound | Pyridoxal phosphate (B84403) (PLP) |

| Ketoreductase (KRED) | Asymmetric reduction of a ketone | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | NADPH/Glucose Dehydrogenase |

Chiral Ligand and Catalyst-Mediated Enantioselective Synthesis

Asymmetric synthesis using chiral metal complexes is a powerful strategy for producing enantiopure amino acids. These methods often involve the asymmetric hydrogenation of a prochiral precursor, such as an enamide or α,β-unsaturated acid, using a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand.

For instance, the synthesis of a structurally similar compound, a key intermediate for Aliskiren, was achieved via enantioselective hydrogenation using homogeneous chiral Rh(I) and Ru(II) complexes bearing ferrocene-based phosphine (B1218219) ligands. researchgate.net This approach highlights the potential for synthesizing this compound from a suitable α-dehydroamino acid precursor. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another established method is the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) or alanine. nih.gov These complexes serve as chiral templates, allowing for the diastereoselective alkylation of the α-carbon. Subsequent hydrolysis of the complex releases the desired non-natural amino acid with high enantiomeric purity. The development of highly effective proline-derived chiral ligands has made this a practical and scalable method for synthesizing a wide variety of tailor-made amino acids. nih.gov

Table 2: Examples of Catalyst Systems for Enantioselective Synthesis

| Catalyst/Ligand System | Reaction Type | Precursor Type | Key Feature |

|---|---|---|---|

| Rh(I) or Ru(II) with Chiral Phosphine Ligands | Asymmetric Hydrogenation | α-Dehydroamino Acid | High enantioselectivity and turnover numbers. researchgate.net |

| Chiral Ni(II) Schiff Base Complexes | Asymmetric Alkylation | Glycine or Alanine Schiff Base | Stoichiometric chiral auxiliary approach, providing high diastereoselectivity. nih.gov |

| Lewis Acid-BINOL Complexes | Asymmetric Aminoalkylation | Ketene Silyl Acetal and Aziridine | Enantioconvergent ring-opening of racemic starting materials. rsc.org |

Chemical Derivatization and Functionalization Strategies

Formation of Amide and Ester Derivatives for Peptide Chemistry and Prodrug Design

This compound is a valuable building block in peptide chemistry. To incorporate it into a peptide sequence using solid-phase peptide synthesis (SPPS), its amino group is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group. chemimpex.com The protected amino acid, Boc-(R)-2-amino-4-(4-methoxyphenyl)butyric acid, can then be activated at its carboxyl group using coupling reagents (e.g., HATU, HCTU) and reacted with the free amino group of the growing peptide chain on the solid support. luxembourg-bio.com

The formation of ester derivatives is a key strategy in prodrug design. nih.gov Esterification of the carboxylic acid moiety of the parent amino acid can improve its pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability or masking the charge to facilitate transport. mdpi.com For instance, butyric acid has been formulated into various prodrugs by creating butyroyloxymethyl or butyroyloxyethyl esters of other carboxylic acids to enhance properties like aqueous solubility. nih.gov A similar strategy could be applied to this compound to optimize its delivery and release.

Strategic Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation and better bioavailability. rsc.org The incorporation of non-proteinogenic amino acids like this compound is a cornerstone of peptidomimetic design.

The unique side chain of this amino acid can be used to introduce specific conformational constraints into a peptide backbone, forcing it to adopt a desired secondary structure, such as a β-turn or α-helix. nih.gov This is crucial for mimicking the bioactive conformation of a natural peptide ligand and enhancing its binding affinity to a biological target. Various heterocyclic scaffolds, such as imidazolidin-2-ones or tetrahydropyridazine-3,6-diones, can be synthesized from amino acid precursors to act as rigid templates that orient the necessary pharmacophoric groups in a spatially defined manner. nih.govresearchgate.net

Synthesis of Heterocyclic Derivatives Incorporating the Butyric Acid Moiety

The functional groups of this compound—the amino group, the carboxylic acid, and the phenyl ring—serve as versatile handles for the synthesis of diverse heterocyclic structures. Through intramolecular or intermolecular cyclization reactions, the butyric acid moiety can be incorporated into various ring systems.

For example, derivatives of the target amino acid can be used to synthesize complex heterocyclic systems such as pyrano[3,2-c]chromenes, which have been synthesized from precursors containing a 4-methoxyphenyl group. nih.govresearchgate.net Similarly, the amino and carboxyl groups can participate in condensation reactions to form lactams or be used in multicomponent reactions to build more complex scaffolds like thienopyrimidines or imidazoles. nih.govresearchgate.net The synthesis of 2-aminothiophene derivatives, which are present in numerous bioactive molecules, often starts from precursors with functionalities that can be derived from amino acids. nih.gov These transformations convert the chiral amino acid into a rigid, three-dimensional heterocyclic structure, a valuable strategy in drug discovery for exploring chemical space and developing novel therapeutic agents.

Biochemical Roles and Mechanistic Investigations of R 2 Amino 4 4 Methoxy Phenyl Butyric Acid and Its Analogues

Research on Interactions with Biological Macromolecules and Enzyme Activities

Another area of investigation for analogues of aminobutyric acid involves enzymes in the GABA shunt pathway. Derivatives of 4-hydroxybenzaldehyde (B117250) have been shown to inhibit GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), enzymes responsible for the metabolism of the neurotransmitter GABA. researchgate.net This suggests that aminobutyric acid derivatives with aromatic substitutions could potentially interact with enzymes involved in neurotransmitter metabolism.

The following table summarizes the observed interactions of analogues with specific enzymes:

| Analogue | Enzyme | Interaction Type |

| L-2-amino-4-methylthio-cis-but-3-enoic acid (L-cisAMTB) | S-adenosylmethionine (AdoMet) synthetase | Inhibitor and Substrate nih.gov |

| 4-Hydroxybenzaldehyde derivatives | GABA transaminase (GABA-T) | Inhibitor researchgate.net |

| 4-Hydroxybenzaldehyde derivatives | Succinic semialdehyde dehydrogenase (SSADH) | Inhibitor researchgate.net |

Studies on Influence within Amino Acid Metabolism and Related Biochemical Pathways

Amino acid derivatives play a significant role in various metabolic pathways. pressbooks.pub While the specific influence of (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid on amino acid metabolism is uncharacterized, the study of its analogues offers potential avenues of investigation. The inhibition of S-adenosylmethionine synthetase by L-2-amino-4-methylthio-cis-but-3-enoic acid highlights a direct interaction with a key enzyme in methionine metabolism. nih.gov S-adenosylmethionine is a critical molecule for the transfer of methyl groups, a process essential for the synthesis of numerous compounds, including creatine (B1669601) and certain neurotransmitters. pressbooks.pub

Furthermore, the metabolism of GABA, an amino acid neurotransmitter, is a key biochemical pathway in the central nervous system. youtube.com The inhibition of GABA shunt enzymes by certain aminobutyric acid analogues suggests a potential for these compounds to modulate GABA levels in the brain. researchgate.net The GABA shunt is a metabolic pathway that converts glutamate (B1630785), the primary excitatory neurotransmitter, into GABA, the primary inhibitory neurotransmitter. youtube.com

Key findings on the influence of analogues within biochemical pathways are presented below:

| Analogue/Derivative | Pathway/Metabolism Affected | Observed Effect |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | Methionine Metabolism | Inhibition of S-adenosylmethionine synthetase nih.gov |

| 4-Hydroxybenzaldehyde derivatives | GABA Metabolism (GABA Shunt) | Inhibition of GABA-T and SSADH researchgate.net |

Investigations into Neurotransmitter System Interactions and Receptor Binding Mechanisms

The structural similarity of this compound to the inhibitory neurotransmitter GABA suggests potential interactions with GABA receptors. Research into its analogues supports this hypothesis. For example, 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG) has been identified as a GABA-B receptor antagonist. nih.govnih.gov Studies in the cat spinal cord have shown that MBFG can reversibly reduce the effects of the GABA-B agonist, (-)-baclofen. nih.gov

In contrast, other aminobutyric acid derivatives have been found to interact with excitatory amino acid receptors. (RS)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (homo-AMPA) is a selective and potent agonist at the metabotropic glutamate receptor 6 (mGlu6). nih.gov This compound is inactive at ionotropic glutamate receptors like NMDA and AMPA receptors, indicating a high degree of selectivity. nih.gov

Arylaminopyridazine derivatives of GABA have been synthesized and shown to act as selective and competitive antagonists at the GABA-A receptor site. nih.gov These findings demonstrate that modifications to the basic aminobutyric acid structure can lead to compounds with specific activities at different neurotransmitter receptors.

The following table summarizes the neurotransmitter receptor interactions of various analogues:

| Analogue | Receptor Target | Activity |

| 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid (MBFG) | GABA-B Receptor | Antagonist nih.govnih.gov |

| (RS)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid (homo-AMPA) | Metabotropic Glutamate Receptor 6 (mGlu6) | Agonist nih.gov |

| Arylaminopyridazine derivatives of GABA | GABA-A Receptor | Antagonist nih.gov |

Role as Precursors or Modulators in Enzyme Inhibition and Receptor Agonism/Antagonism Research

The diverse biological activities of aminobutyric acid analogues position them as valuable tools and lead compounds in drug discovery and pharmacological research. Their ability to act as enzyme inhibitors, receptor agonists, or antagonists makes them useful for probing the function of various biological systems.

The antagonist activity of 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid at GABA-B receptors makes it a useful tool for studying the physiological roles of these receptors. nih.govnih.gov Similarly, the selective agonist activity of (RS)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid at mGlu6 receptors provides a means to investigate the function of this specific glutamate receptor subtype. nih.gov

Furthermore, the development of arylaminopyridazine derivatives of GABA as competitive antagonists of the GABA-A receptor highlights the potential for designing novel modulators of this important ion channel. nih.gov Such compounds could serve as precursors for the development of therapeutic agents targeting conditions associated with GABAergic dysfunction.

The roles of these analogues in research are summarized in the table below:

| Analogue/Derivative | Role in Research |

| 4-amino-3-(5-methoxybenzo(b)furan-2-yl)butanoic acid | GABA-B Receptor Antagonist nih.govnih.gov |

| (RS)-2-amino-4-(3-hydroxy-5-methylisoxazol-4-yl)butyric acid | Selective mGlu6 Receptor Agonist nih.gov |

| Arylaminopyridazine derivatives of GABA | GABA-A Receptor Antagonist nih.gov |

| L-2-amino-4-methylthio-cis-but-3-enoic acid | S-adenosylmethionine synthetase Inhibitor nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research of R 2 Amino 4 4 Methoxy Phenyl Butyric Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

In ¹H NMR spectroscopy, the chemical shifts, integration, and coupling patterns of the protons reveal the connectivity of the molecule. The aromatic protons on the 4-methoxyphenyl (B3050149) group typically appear as two distinct doublets in the aromatic region of the spectrum. The methoxy (B1213986) group protons present as a sharp singlet, while the protons of the butyric acid backbone, including the chiral center, exhibit more complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

While specific experimental data for this compound is not broadly published, the expected spectral characteristics can be predicted based on the analysis of structurally similar compounds. For instance, the analysis of related methoxyphenyl derivatives provides reference points for the chemical shifts of the aromatic and methoxy groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 (CH-NH₂) | ~3.5 - 4.0 | Multiplet |

| H-3 (CH₂) | ~1.8 - 2.2 | Multiplet |

| H-4 (CH₂) | ~2.5 - 2.9 | Multiplet |

| Aromatic (C₆H₄) | ~6.8 (d), ~7.1 (d) | Doublet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Amine (NH₂) | Variable | Broad Singlet |

| Carboxyl (COOH) | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (COOH) | ~175 - 180 |

| C-2 (CH-NH₂) | ~55 - 60 |

| C-3 (CH₂) | ~30 - 35 |

| C-4 (CH₂) | ~30 - 35 |

| Aromatic C-OCH₃ | ~158 - 160 |

| Aromatic CH | ~114, ~130 |

| Aromatic C-C₄H₈NO₂ | ~130 - 135 |

| Methoxy (OCH₃) | ~55 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Conformational and Electronic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. Key expected absorptions include a broad O-H stretch from the carboxylic acid group, N-H stretching vibrations from the primary amine, C=O stretching of the carbonyl group, and C-O stretching from the methoxy ether and carboxylic acid. The aromatic ring will also show characteristic C-H and C=C stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The 4-methoxyphenyl chromophore in this compound is expected to exhibit strong absorption bands in the UV region, typically around 220-230 nm and 270-280 nm. These absorptions are due to π-π* transitions within the benzene (B151609) ring. The position and intensity of these bands can be influenced by the solvent polarity and pH, which can affect the electronic state of the carboxylic acid and amino groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) can determine the mass of the molecular ion with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the molecular formula (C₁₁H₁₅NO₃).

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. Analysis of these fragments provides valuable structural information, confirming the connectivity of the 4-methoxyphenyl group and the butyric acid chain. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ and H₂O), the amino group, and cleavage of the aliphatic chain.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research Matrices (e.g., HPLC, GC/MS, LC/MS)

Chromatographic methods are essential for assessing the purity of this compound and for its quantification in various research matrices.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, would be suitable for separating the compound from impurities. sielc.com The use of a chiral stationary phase is necessary to separate the (R)-enantiomer from its (S)-enantiomer and to determine the enantiomeric purity (enantiomeric excess, ee). Detection is typically achieved using a UV detector set to one of the absorption maxima of the 4-methoxyphenyl chromophore.

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for quantitative analysis in complex biological matrices, allowing for low detection limits and high specificity.

Gas Chromatography-Mass Spectrometry (GC/MS) can also be used, but it typically requires derivatization of the non-volatile amino acid to increase its volatility. Derivatization of the amino and carboxylic acid groups (e.g., through esterification and acylation) allows the compound to be analyzed by GC.

Table 3: Example HPLC Method Parameters for Analysis (Note: This is a general example; specific conditions require optimization.)

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile, methanol). |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~225 nm or ~275 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state and for unambiguously assigning its absolute configuration. For a chiral molecule like this compound, growing a single crystal of sufficient quality allows for its analysis by X-ray diffraction.

The resulting electron density map reveals the precise spatial arrangement of every atom in the molecule, providing accurate bond lengths, bond angles, and torsion angles. For chiral compounds, anomalous dispersion techniques can be used to determine the absolute stereochemistry, confirming that the compound is indeed the (R)-enantiomer.

Computational and Theoretical Chemistry Studies of R 2 Amino 4 4 Methoxy Phenyl Butyric Acid

Density Functional Theory (DFT) for Electronic Structure, Geometrical Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometrical optimization), understanding its electron distribution, and predicting its vibrational spectra (e.g., IR and Raman).

Geometrical Optimization: The first step in a typical DFT study is to find the ground-state geometry of the molecule, which corresponds to the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles. Studies on similar molecules, such as pyran derivatives, have successfully used DFT methods like B3LYP with a 6-311G(d,p) basis set to determine optimized structures, confirming planarity or specific conformations of ring systems. For instance, in a study on a benzopyran derivative, the planarity of the benzopyran ring and its perpendicular orientation to an attached chlorophenyl ring were confirmed through such calculations. nih.gov

Electronic Structure: Once the geometry is optimized, DFT provides a detailed picture of the molecule's electronic properties. This includes the distribution of electron density, which is fundamental to understanding the molecule's polarity and reactivity.

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the characteristic stretching, bending, and torsional motions of the molecule's functional groups. By comparing these calculated frequencies with experimental data from FT-IR and FT-Raman spectroscopy, the vibrational modes can be accurately assigned. For example, in a study of a novel synthesized compound, DFT calculations at the B3LYP/6-311+G(d,p) level were used to analyze vibrational modes, with the results showing good agreement with experimental spectra. This allows for a detailed understanding of the molecule's structural and bonding characteristics.

Quantum Chemical Descriptors and Reactivity Analysis

From the electronic structure calculated by DFT, several quantum chemical descriptors can be derived to predict the reactivity and stability of this compound.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov In studies of related compounds, DFT calculations have been used to determine these energy levels, localizing the HOMO and LUMO on specific parts of the molecule to predict sites of reaction. nih.gov For instance, a DFT study on a pyran derivative calculated the HOMO–LUMO energy gap to be 3.642 eV. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions. It examines charge transfer and hyperconjugative interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. This analysis helps to understand the stability of the molecule arising from delocalization of electron density.

Electrostatic Potential Mapping (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the sites for electrophilic and nucleophilic attack. thaiscience.info Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

The table below illustrates the type of data that would be generated from a quantum chemical analysis of this compound, based on findings for analogous compounds. nih.govcore.ac.uk

| Quantum Chemical Parameter | Description | Typical Calculated Value (Example) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.354 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.712 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 3.642 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.354 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 2.712 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 1.821 eV |

| Electronegativity (χ) | Power of an atom to attract electrons | 4.533 eV |

Molecular Docking Simulations for Ligand-Receptor Binding Prediction in Defined Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking simulations would be used to predict its binding affinity and mode of interaction with specific protein targets. The process involves placing the ligand in the active site of the protein and evaluating the binding energy for numerous possible conformations. The results are often expressed as a docking score, with lower scores indicating a more favorable binding interaction.

Studies on similar compounds have utilized molecular docking to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. researchgate.net For example, the docking of a furanocoumarin compound against the estrogen receptor (ERα) revealed specific hydrogen bond and hydrophobic interactions, with a calculated binding affinity energy. nih.gov Identifying these interactions is key to understanding the ligand's potential biological activity. mdpi.com

The following table shows representative data from a molecular docking study, illustrating the kind of information obtained. nih.gov

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Estrogen Receptor α (ERα) | Psoralen | -8.5 | LEU346, LEU384, MET388 | Hydrophobic |

| GLU353, ARG394 | Hydrogen Bond | |||

| Progesterone Receptor (PR) | Psoralen | -7.9 | LEU718, MET759, MET909 | Hydrophobic |

| ASN719, ARG766 | Hydrogen Bond |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Interaction Analysis

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational changes and stability of the ligand-protein complex in a simulated physiological environment.

For a complex of this compound bound to a protein target, an MD simulation would reveal the stability of the binding pose predicted by docking. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and important interactions for binding stability.

Binding Free Energy Calculations (e.g., MMPB/GBSA) in Computational Models

To obtain a more quantitative estimate of binding affinity, binding free energy calculations are performed on the snapshots generated from MD simulations. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose.

These methods calculate the binding free energy (ΔGbind) by summing the changes in molecular mechanical gas-phase energy (ΔEMM), solvation free energy (ΔGsolv), and conformational entropy (-TΔS) upon ligand binding.

The binding free energy is decomposed as follows: ΔGbind = Gcomplex - (Greceptor + Gligand) ΔGbind = ΔEMM + ΔGsolv - TΔS

Where:

ΔEMM includes van der Waals and electrostatic interaction energies.

ΔGsolv is the solvation free energy, composed of polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA).

These calculations provide a more accurate prediction of binding affinity than docking scores alone and can be used to rank different ligands or predict the effect of molecular modifications on binding strength.

Applications As Precursors and Building Blocks in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in the Synthesis of Diverse Biologically Active Molecules

(R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid serves as a crucial intermediate in the synthesis of a range of biologically active molecules. Its structural framework is incorporated into larger molecules that exhibit therapeutic potential. Research on analogous compounds highlights the significance of the aminobutyric acid scaffold with a methoxyphenyl substituent in medicinal chemistry.

For instance, the closely related derivative, Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid, is recognized as a valuable intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com It is utilized in the synthesis of neuroprotective and anti-inflammatory agents. chemimpex.com Similarly, 4-(4-Methoxyphenyl)butyric acid is a key precursor in the synthesis of preclinical candidates with potential analgesic and anti-inflammatory properties. nbinno.com

The presence of the methoxy (B1213986) group on the phenyl ring can be critical for biological activity, and the chiral amino acid core provides a specific three-dimensional arrangement that is often necessary for effective interaction with biological targets. The synthesis of complex heterocyclic structures, which are prevalent in many biologically active compounds, can also utilize amino acid precursors. mdpi.com

Table 1: Examples of Biologically Active Molecules Synthesized from Related Precursors

| Precursor Compound | Resulting Biologically Active Molecule Type | Potential Therapeutic Application |

| Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid | Compounds for neurological disorders | Neuroprotection, Anti-inflammatory |

| 4-(4-Methoxyphenyl)butyric acid | Preclinical candidates (e.g., LY518674) | Analgesic, Anti-inflammatory |

| Heteroaromatic Amino Acids | Fused Heterocyclic Frameworks | Diverse Bioactive Agents |

Utilization in the Design and Synthesis of Unnatural Amino Acids and Peptidomimetics for Research Probes

The incorporation of unnatural amino acids like this compound is a key strategy in the design of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved properties such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor selectivity.

This compound can be used as a building block to introduce conformational constraints into a peptide backbone, which can help in studying peptide-receptor interactions. The methoxyphenyl side chain can also serve as a probe to explore specific binding pockets in proteins. The synthesis of peptides and peptidomimetics containing 3-aryl-β-amino acids, a category that includes derivatives of the title compound, is a well-established approach to creating novel bioactive molecules. mdpi.org The use of a Boc-protected form of a similar compound, Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid, in peptide synthesis underscores the utility of this class of molecules. chemimpex.com

The development of solid-phase synthesis strategies has further expanded the ability to incorporate such unnatural amino acids into complex peptide chains and peptidomimetic scaffolds, including those based on heterocyclic structures. nih.govmdpi.com

Application in Chiral Synthesis as a Building Block for Complex Organic Compounds

As a single enantiomer, this compound is a valuable chiral building block, or synthon, for the asymmetric synthesis of complex organic molecules. The stereocenter at the alpha-carbon is transferred to the target molecule, ensuring the desired stereochemistry, which is often crucial for biological activity.

Its utility is demonstrated in multi-step syntheses where precise control of stereochemistry is required. The amino and carboxylic acid groups can be selectively protected and reacted, allowing for the stepwise construction of intricate molecular architectures. The synthesis of complex artificial macrocyclic compounds, for example, often relies on amino acid building blocks to introduce chirality and diversity. nih.gov The general principle of using amino acids as chiral precursors is a cornerstone of modern organic synthesis.

The protected form, Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid, is explicitly described as a "crucial building block in the synthesis of peptide-based therapeutics," highlighting the importance of its specific chiral structure. chemimpex.com

Investigation in Targeted Chemical Delivery Systems and Conjugation Strategies for Research Applications

There is growing interest in the use of amino acid derivatives, including this compound, in the development of targeted drug delivery systems and bioconjugation strategies. The ability to modify the amino and carboxyl groups allows for the attachment of this molecule to carrier systems, such as nanoparticles or polymers, or to other bioactive molecules.

Research on the related compound, Boc-(R)-3-amino-4-(4-methoxyphenyl)butyric acid, has shown its potential in formulating effective drug delivery systems by enhancing solubility and bioavailability. chemimpex.com Furthermore, a derivative, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has been coated onto magnetic nanoparticles, suggesting its utility in complex targeted delivery applications. nanomedicine-rj.com Conjugation of butyric acid derivatives to carrier molecules like poly-arginine has also been explored for enhancing transdermal delivery. nih.gov

Q & A

Q. What enantioselective synthesis strategies are recommended for (R)-2-Amino-4-(4-methoxy-phenyl)-butyric acid?

Methodological Answer:

- Use chiral auxiliaries or asymmetric catalysis to enforce (R)-configuration. For example, employ Evans oxazolidinones or Sharpless epoxidation-derived intermediates to control stereochemistry .

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to enhance enantiomeric excess. Monitor purity via chiral HPLC (>97.0% enantiomeric purity is achievable, as demonstrated for structurally similar compounds) .

Q. How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

- 1H/13C NMR : Analyze methoxy proton signals (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm). Compare coupling patterns to literature data for methoxy-substituted phenylbutyric acids .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 238.1 (calculated for C11H15NO3).

- IR Spectroscopy : Look for carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Q. What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

Q. How to assess purity and identify common impurities?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Detect impurities at 254 nm.

- TLC : Silica gel plates with n-butanol/acetic acid/water (4:1:1) as the mobile phase (Rf ~0.3–0.4) .

Advanced Research Questions

Q. What mechanistic approaches are used to study this compound’s enzyme inhibition potential?

Methodological Answer:

- Conduct in vitro assays with target enzymes (e.g., aminotransferases or decarboxylases). Use fluorescence-based kinetic assays to measure IC50 values. For example, monitor NADH depletion at 340 nm for dehydrogenase inhibition .

- Perform molecular docking studies with protein databases (PDB) to predict binding interactions at active sites .

Q. How to resolve enantiomeric impurities in bulk synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min for baseline separation .

- Enzymatic Resolution : Lipase-mediated hydrolysis of ester precursors (e.g., using Candida antarctica lipase B) to selectively hydrolyze the undesired (S)-enantiomer .

Q. What in vivo models are suitable for pharmacokinetic studies?

Methodological Answer:

Q. How to design stability studies under physiological conditions?

Methodological Answer:

- Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at 0, 1, 2, 4, 8, 24 hours and analyze degradation products via UPLC-QTOF .

- Assess photostability under ICH Q1B guidelines using a xenon arc lamp .

Safety and Handling

Q. What safety protocols are critical during handling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.